Eilevpst

Description

Properties

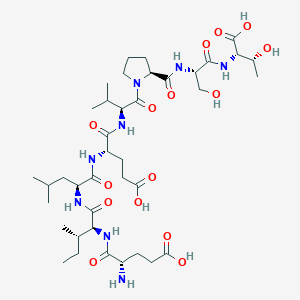

Molecular Formula |

C39H66N8O15 |

|---|---|

Molecular Weight |

887.0 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C39H66N8O15/c1-8-20(6)30(45-32(54)22(40)11-13-27(50)51)37(59)42-24(16-18(2)3)34(56)41-23(12-14-28(52)53)33(55)44-29(19(4)5)38(60)47-15-9-10-26(47)36(58)43-25(17-48)35(57)46-31(21(7)49)39(61)62/h18-26,29-31,48-49H,8-17,40H2,1-7H3,(H,41,56)(H,42,59)(H,43,58)(H,44,55)(H,45,54)(H,46,57)(H,50,51)(H,52,53)(H,61,62)/t20-,21+,22-,23-,24-,25-,26-,29-,30-,31-/m0/s1 |

InChI Key |

UYINQEYJGPWCPF-SKBGUDTOSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Eilat Virus: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of a Unique, Insect-Specific Alphavirus and its Applications

Abstract

Eilat virus (EILV) represents a unique member of the Alphavirus genus, distinguished by its strict host range restriction to insects, rendering it incapable of replicating in vertebrate cells.[1][2] This characteristic has positioned EILV as a significant tool in virology research, particularly as a safe and effective vaccine platform against pathogenic alphaviruses. This technical guide provides a comprehensive overview of Eilat virus, detailing its molecular biology, virology, and the experimental methodologies crucial for its study and application. Quantitative data are summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

First isolated in the Negev desert of Israel from Anopheles coustani mosquitoes, Eilat virus is a spherical, enveloped virus with a positive-sense, single-stranded RNA genome.[3][4] Phylogenetically, it is a sister to the Western equine encephalitis antigenic complex.[3] Unlike most alphaviruses that exhibit a broad host range, infecting both invertebrates and vertebrates, EILV's life cycle is confined to insect cells. This restriction is a multi-stage phenomenon, occurring at both the level of viral entry and genomic RNA replication within vertebrate cells. This inherent safety profile, coupled with its antigenic relationship to pathogenic alphaviruses, has driven the development of EILV-based chimeric vaccines against diseases like Eastern Equine Encephalitis (EEE) and Venezuelan Equine Encephalitis (VEE).

Virology and Molecular Biology

Virion and Genome Structure

The Eilat virus virion is approximately 70 nm in diameter and exhibits icosahedral symmetry, characteristic of the Alphavirus genus. The viral genome is a single-stranded, positive-sense RNA molecule, typically around 11-12 kb in length. The genome contains two open reading frames (ORFs): the 5' two-thirds encodes the non-structural proteins (nsP1-4), while the 3' one-third encodes the structural proteins (Capsid, E3, E2, 6K, and E1).

Genomic and Protein Characteristics

The genomic and protein characteristics of Eilat virus are summarized in the table below.

| Feature | Description | Reference |

| Genome Size | ~11-12 kb | |

| Virion Diameter | ~70 nm | |

| 5' UTR Length | 76 nt | |

| nsP1 | 540 aa | |

| nsP2 | 807 aa | |

| nsP3 | 547 aa | |

| nsP4 | 610 aa | |

| Intergenic Region | 49 nt | |

| Capsid | 269 aa | |

| E3 | 65 aa | |

| E2 | 422 aa | |

| 6K | 59 aa | |

| E1 | 439 aa | |

| 3' UTR Length | 321 nt |

Table 1: Genomic and Protein Characteristics of Eilat Virus.

Replication Cycle in Insect Cells

The replication of Eilat virus in permissive insect cells follows the general alphavirus replication strategy.

Host Range Restriction

A defining feature of Eilat virus is its inability to replicate in vertebrate cells. This host range restriction is a multi-faceted process, involving blocks at both the entry and post-entry stages of the viral life cycle.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Eilat virus, a unique alphavirus with host range restricted to insects by RNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eilat virus isolated from Culex univittatus mosquitoes from the Namibian Zambezi Region influences in vitro superinfection with alpha- and flaviviruses in a virus-species-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Insect-Specific Eilat Virus-Based Chimeric Vaccine Candidates Provide Durable, Mono- and Multivalent, Single-Dose Protection against Lethal Alphavirus Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

Eilat Virus: A Comprehensive Technical Overview of its Discovery, Origin, and Host Restriction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Eilat virus (EILV), a unique member of the Alphavirus genus, presents a fascinating case study in viral evolution and host adaptation. First isolated in the Negev desert of Israel, it is distinguished from most of its relatives by a remarkable and stringent host range restriction to insects, being incapable of replication in vertebrate cells.[1][2] This restriction is a multi-faceted phenomenon, occurring at both the level of viral entry and genomic RNA replication.[3][4] This document provides a detailed technical guide on the discovery, origin, and molecular basis of the Eilat virus's host specificity, presenting key experimental data and methodologies for the scientific community.

Discovery and Origin

Eilat virus was first isolated between 1982 and 1984 during an arbovirus survey in the Negev desert, Israel.[5] The virus was obtained from a pool of Anopheles coustani mosquitoes by Joseph Peleg of the Hebrew University, Jerusalem. Initially, the isolation proved challenging as EILV does not produce overt cytopathic effects in either vertebrate or insect cells, nor is it lethal to infant mice. The cytopathic effects observed in the initial insect cell cultures were later attributed to a co-infecting virus, designated Negev virus. The successful isolation and characterization of pure Eilat virus were only achieved after the generation of a cDNA clone.

Phylogenetic analyses have placed Eilat virus within the mosquito-borne clade of alphaviruses, as a sister to the Western equine encephalitis antigenic complex. This placement suggests that EILV likely evolved from an ancestral alphavirus that possessed the ability to infect both vertebrate and invertebrate hosts, and subsequently lost its capacity for vertebrate infection.

Viral Characteristics and Host Range

Electron microscopy has revealed that Eilat virus virions are spherical, with a diameter of approximately 70 nm, and bud from the plasma membrane of infected mosquito cells, consistent with other alphaviruses.

The most defining characteristic of Eilat virus is its strict host range. While it readily infects and replicates in a variety of insect cell lines, it is unable to replicate in mammalian or avian cells. This restriction has been observed to be independent of temperature, with no replication detected in vertebrate cells at either 28°C or 37°C.

Quantitative Data on Virus Replication

The replication kinetics of Eilat virus have been studied in various cell lines, demonstrating its efficient propagation in insect cells and its inability to do so in vertebrate cells.

| Cell Line | Host Origin | Virus Titer (PFU/mL) at 48 hours post-infection (MOI=10) | Reference |

| C7/10 | Aedes albopictus (mosquito) | >108 | |

| BHK-21 | Baby Hamster Kidney (mammal) | Below limit of detection | |

| Vero | African Green Monkey Kidney (mammal) | Below limit of detection | |

| HEK-293 | Human Embryonic Kidney (human) | Below limit of detection | |

| A6 | Xenopus laevis (amphibian) | Below limit of detection | |

| Duck Embryo Fibroblast | Avian | Below limit of detection | |

| NIH 3T3 | Mouse Embryo Fibroblast (mammal) | Below limit of detection |

Molecular Basis of Host Restriction

The inability of Eilat virus to infect vertebrate cells is a multi-layered phenomenon, with blocks at both the entry and RNA replication stages of the viral life cycle.

Restriction at the Level of Viral Entry

Studies utilizing chimeric viruses, where the structural proteins of a vertebrate-infecting alphavirus (Sindbis virus) were replaced with those of Eilat virus, have demonstrated a significant impairment in the ability of these chimeras to enter vertebrate cells. This suggests that the Eilat virus structural proteins are not compatible with the receptors on the surface of vertebrate cells.

Restriction at the Level of RNA Replication

A critical block to Eilat virus replication in vertebrate cells occurs at the level of genomic RNA replication. Even when the viral RNA is artificially introduced into the cytoplasm of vertebrate cells via electroporation, bypassing the need for receptor-mediated entry, no replication is detected. This indicates an incompatibility between the Eilat virus non-structural proteins, which form the replication complex, and the intracellular environment of vertebrate cells. Complementation experiments with Sindbis virus suggest that the Eilat virus non-structural proteins are unable to form a functional replicative complex in vertebrate cells.

Caption: Eilat virus host restriction pathway.

Experimental Protocols

Virus Isolation and Propagation

-

Cells: Aedes albopictus C6/36 or C7/10 cells are typically used for the propagation of Eilat virus.

-

Media: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), sodium pyruvate (1 mM), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Incubation: Infected insect cells are incubated at 28°C.

Virus Titration (Plaque Assay)

-

Cell Monolayers: Confluent monolayers of C7/10 cells are prepared in 6-well plates.

-

Infection: Serial dilutions of the virus sample are added to the cell monolayers and incubated for 1 hour at 28°C to allow for viral adsorption.

-

Overlay: The inoculum is removed, and the cells are overlaid with a medium containing 0.8-1% agarose.

-

Incubation: Plates are incubated at 28°C for 2-3 days for plaque development.

-

Visualization: Plaques are visualized by staining with crystal violet.

Caption: Workflow for Eilat virus plaque assay.

RNA Transfection (Electroporation)

-

RNA Preparation: Viral genomic RNA is transcribed in vitro from a linearized full-length cDNA clone.

-

Cell Preparation: Approximately 107 vertebrate (e.g., BHK-21) or insect (e.g., C6/36) cells are washed and resuspended in phosphate-buffered saline (PBS).

-

Electroporation: Around 10 µg of viral RNA is mixed with the cell suspension and subjected to electroporation.

-

Post-electroporation: Cells are transferred to fresh medium and incubated at the appropriate temperature (37°C for vertebrate cells, 28°C for insect cells).

-

Analysis: Viral replication is assessed by monitoring for the expression of a reporter gene (e.g., RFP) or by RT-PCR for viral RNA.

Significance and Future Directions

The unique biology of Eilat virus makes it a valuable tool for several areas of research. Its strict insect-specific replication profile provides a safe platform for the development of novel vaccines and gene delivery vectors. By understanding the molecular determinants of its host restriction, researchers can gain insights into the broader mechanisms of viral pathogenesis and host range, which is critical for predicting and preventing the emergence of new zoonotic diseases. Further research into the specific host factors in insect cells that permit Eilat virus replication, and their absence in vertebrate cells, will be crucial for fully elucidating its unique characteristics.

References

- 1. Eilat virus - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Eilat Virus Host Range Restriction Is Present at Multiple Levels of the Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eilat virus, a unique alphavirus with host range restricted to insects by RNA replication - PMC [pmc.ncbi.nlm.nih.gov]

Eilat Virus: A Comprehensive Technical Guide to its Classification, Taxonomy, and Core Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Eilat virus (EILV) stands as a unique member of the Alphavirus genus within the Togaviridae family. First isolated in the Negev Desert of Israel from Anopheles coustani mosquitoes, its most defining characteristic is its host range restriction to insects, rendering it incapable of replicating in vertebrate cells.[1][2] This insect-specific phenotype has garnered significant interest, positioning the Eilat virus as a valuable tool for dissecting the molecular determinants of alphavirus host range and pathogenesis, as well as a promising platform for vaccine development and diagnostic reagents.[3][4] This technical guide provides an in-depth overview of the Eilat virus's classification, taxonomy, and fundamental biology, with a focus on quantitative data, detailed experimental protocols, and relevant cellular signaling pathways.

Classification and Taxonomy

The Eilat virus is formally classified within the viral realm Riboviria, kingdom Orthornavirae, phylum Kitrinoviricota, class Alsuviricetes, order Martellivirales, family Togaviridae, and genus Alphavirus.[5] Phylogenetic analyses place EILV as a sister species to the Western equine encephalitis (WEE) antigenic complex, positioning it within the broader clade of mosquito-borne alphaviruses.

Virion and Genome Architecture

Eilat virus virions are spherical, enveloped particles approximately 70 nm in diameter. The virion structure is characteristic of alphaviruses, with an icosahedral capsid enclosing the genome and a surrounding lipid envelope embedded with viral glycoproteins.

The genome of the Eilat virus is a single-stranded, positive-sense RNA molecule of approximately 11.6 to 11.7 kb. It contains two open reading frames (ORFs). The 5' ORF encodes the non-structural proteins (nsP1-nsP4) responsible for viral RNA replication, while the 3' ORF, expressed from a subgenomic mRNA, encodes the structural proteins: Capsid (C), E3, E2, 6K, and E1.

Table 1: Eilat Virus Genomic and Structural Protein Characteristics

| Feature | Value | Reference(s) |

| Genome Size | ~11,606 - 11,706 nucleotides | |

| Virion Diameter | ~70 nm | |

| Non-structural Polyprotein (nsP1-4) | Encoded by 5' ORF | |

| Structural Polyprotein (C, E3, E2, 6K, E1) | Encoded by 3' ORF | |

| Structural Polyprotein Length | 1,233 amino acids | |

| Structural Polyprotein Molecular Weight | 133,911 Da |

Host Range and Replication

The most striking biological feature of the Eilat virus is its strict host range, limited to insect cells. While it readily replicates to high titers in various mosquito cell lines, including Aedes albopictus (C6/36 and C7/10) and Culex tarsalis cells, it is unable to infect or replicate in any vertebrate cell lines tested, including those of mammalian, avian, or reptilian origin. This host restriction is a multi-layered phenomenon, occurring at both the level of viral entry and genomic RNA replication.

Table 2: Eilat Virus Replication Kinetics in Mosquito Cell Lines

| Cell Line | Peak Titer (PFU/mL) | Time to Peak Titer (hours post-infection) | Reference(s) |

| C7/10 (Aedes albopictus) | 5 x 107 - 5 x 108 | 48 | |

| C6/36 (Aedes albopictus) | ~108 | 48 | |

| Culex tarsalis | 5 x 107 - 5 x 108 | 48 | |

| Phlebotomus papatasi (PP-9) | 5 x 107 - 5 x 108 | 48 |

Experimental Protocols

Virus Propagation and Titration (Plaque Assay)

A plaque assay is a standard method for quantifying infectious virus particles.

Detailed Methodology:

-

Cell Seeding: Seed Aedes albopictus C7/10 cells in 6-well plates at a density that will result in a confluent monolayer the following day. Incubate at 28°C with 5% CO2.

-

Serial Dilutions: On the day of the assay, prepare 10-fold serial dilutions of the virus stock in a suitable medium (e.g., DMEM with 2% FBS).

-

Infection: Remove the growth medium from the C7/10 cell monolayers and infect the cells with 200 µL of each viral dilution.

-

Adsorption: Incubate the plates at 28°C for 1-2 hours to allow for virus adsorption, gently rocking the plates every 15-20 minutes.

-

Agarose Overlay: During the incubation, prepare a 2X growth medium and a sterile 1.6% agarose solution. Mix them in equal volumes to create a 0.8% agarose overlay medium and maintain it in a 42°C water bath.

-

Overlay Application: After the adsorption period, aspirate the viral inoculum and gently add 2 mL of the agarose overlay to each well.

-

Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 28°C with 5% CO2 for 3-4 days until plaques are visible.

-

Staining: Add 1 mL of a staining solution (e.g., 0.1% crystal violet in 20% ethanol) to each well and incubate for at least 30 minutes at room temperature.

-

Plaque Visualization and Counting: Gently wash the wells with water to remove the stain and allow the plates to dry. Count the number of plaques (clear zones) at a dilution that yields a countable number (typically 20-100 plaques). The viral titer is calculated in plaque-forming units per milliliter (PFU/mL).

One-Step Growth Curve

This experiment characterizes the kinetics of viral replication over a single infectious cycle.

Detailed Methodology:

-

Cell Infection: Infect a confluent monolayer of C7/10 cells in a T-25 flask at a high multiplicity of infection (MOI) of 10.

-

Adsorption: Allow the virus to adsorb for 2 hours at 28°C.

-

Washing: Remove the inoculum and wash the monolayer five times with phosphate-buffered saline (PBS) to remove any unadsorbed virus.

-

Time Zero Sample: Add fresh growth medium to the flask and immediately collect a "time zero" aliquot of the supernatant.

-

Incubation and Sampling: Incubate the flask at 28°C and collect supernatant samples at various time points post-infection (e.g., 0, 12, 24, 48, 72, and 96 hours).

-

Titration: Determine the viral titer of each collected sample using a plaque assay.

-

Data Analysis: Plot the viral titers (PFU/mL) against time post-infection to generate the one-step growth curve.

Viral RNA Extraction and RT-qPCR

This protocol is for the isolation of viral RNA from infected mosquito cells and its quantification.

Detailed Methodology:

-

Sample Collection: Harvest infected C7/10 cells and/or the culture supernatant.

-

Lysis: Lyse the cells using a reagent like TRIzol, which denatures proteins and inactivates RNases.

-

Phase Separation: Add chloroform and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (proteins, lipids) phases.

-

RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

-

Washing: Wash the RNA pellet with 75% ethanol to remove salts and other impurities.

-

Resuspension: Resuspend the air-dried RNA pellet in nuclease-free water.

-

Reverse Transcription (RT): Convert the viral RNA to cDNA using a reverse transcriptase enzyme and either random hexamers or gene-specific primers.

-

Quantitative PCR (qPCR): Perform qPCR using primers and a probe specific to a conserved region of the Eilat virus genome (e.g., nsP1 or nsP4). Include a standard curve of known concentrations of a plasmid containing the target sequence to quantify the viral RNA copies.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the ultrastructure of virions and infected cells.

Detailed Methodology:

-

Cell Culture: Grow C7/10 cells on a suitable substrate for TEM, such as a plastic coverslip.

-

Infection: Infect the cells with Eilat virus.

-

Fixation: At the desired time post-infection, fix the cells with a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., cacodylate buffer) for at least 1 hour at room temperature.

-

Post-fixation: Post-fix the cells with 1% osmium tetroxide to enhance contrast.

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.

-

Embedding: Infiltrate and embed the samples in an epoxy resin.

-

Sectioning: Cut ultrathin sections (60-90 nm) of the embedded samples using an ultramicrotome.

-

Staining: Stain the sections with heavy metal salts like uranyl acetate and lead citrate to further enhance contrast.

-

Imaging: Examine the sections using a transmission electron microscope.

Construction of Chimeric Eilat Viruses

The insect-specific nature of Eilat virus makes it an attractive backbone for creating chimeric viruses, for example, for vaccine development.

Detailed Methodology:

-

cDNA Clone: Utilize a full-length infectious cDNA clone of the Eilat virus genome.

-

Gene Replacement: Replace the structural protein ORF of the Eilat virus with the corresponding structural genes from another alphavirus (e.g., Chikungunya virus) using standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation or Gibson assembly).

-

In Vitro Transcription: Linearize the chimeric plasmid DNA and use it as a template for in vitro transcription to produce capped, infectious viral RNA.

-

RNA Transfection: Introduce the in vitro-transcribed RNA into susceptible insect cells (e.g., C7/10) via electroporation.

-

Virus Rescue and Amplification: Incubate the transfected cells and harvest the supernatant containing the rescued chimeric virus. Amplify the virus stock by passaging it on fresh C7/10 cells.

Host-Virus Interactions and Signaling Pathways

The interaction of Eilat virus with its mosquito host's cellular machinery is critical for its replication and for understanding its host restriction. While specific details for Eilat virus are still being elucidated, the general principles of alphavirus-insect interactions provide a framework. Key innate immune signaling pathways in mosquitoes that are known to be involved in antiviral defense include the RNA interference (RNAi), Toll, and JAK-STAT pathways.

RNA Interference (RNAi) Pathway

The RNAi pathway, particularly the small interfering RNA (siRNA) pathway, is a primary antiviral defense mechanism in insects.

During viral replication, double-stranded RNA (dsRNA) intermediates are produced. These are recognized by the Dicer-2 protein, which cleaves them into small interfering RNAs (siRNAs) of approximately 21 base pairs. These siRNAs are then loaded into the RNA-induced silencing complex (RISC), which uses one strand of the siRNA as a guide to recognize and cleave complementary viral RNA, thereby inhibiting viral replication. While Eilat virus infection likely elicits an siRNA response, it is also plausible that the virus has evolved mechanisms to evade or suppress this pathway, a common strategy among insect-infecting viruses.

Toll and JAK-STAT Pathways

The Toll and JAK-STAT pathways are crucial for regulating the expression of antimicrobial peptides and other immune effectors in response to pathogen-associated molecular patterns (PAMPs).

Viral components can be recognized as PAMPs, leading to the activation of these pathways and the production of antiviral factors. For instance, the Toll pathway can be activated by viral proteins, leading to the translocation of NF-κB transcription factors to the nucleus and the expression of antiviral genes. Similarly, the JAK-STAT pathway can be triggered by viral infection, resulting in the phosphorylation and nuclear translocation of STAT proteins, which also drive the expression of antiviral effectors. The extent to which Eilat virus interacts with and potentially modulates these pathways in its natural mosquito hosts is an active area of research.

Conclusion

The Eilat virus, with its unique insect-specific phenotype, provides an invaluable model system for a wide range of virological research. Its well-defined taxonomic position, coupled with a growing body of knowledge on its molecular biology and host interactions, makes it a powerful tool for investigating the fundamental principles of alphavirus replication, evolution, and pathogenesis. The detailed methodologies and data presented in this guide are intended to serve as a comprehensive resource for researchers and professionals in the field, facilitating further exploration of this intriguing virus and its potential applications in biotechnology and public health.

References

- 1. Imaging the Alphavirus Exit Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Toll Immune Pathway in an Insect Vector Induced by a Plant Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimized production and immunogenicity of an insect virus-based chikungunya virus candidate vaccine in cell culture and animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Utilization of an Eilat Virus-Based Chimera for Serological Detection of Chikungunya Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eilat virus - Wikipedia [en.wikipedia.org]

Eilat Virus: A Comprehensive Technical Guide to Natural Hosts, Vectors, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eilat virus (EILV) is a unique member of the Alphavirus genus that exhibits a host range strictly limited to insects, primarily mosquitoes.[1] Unlike most alphaviruses, which are arthropod-borne viruses (arboviruses) capable of infecting both vertebrate and invertebrate hosts, EILV is unable to replicate in vertebrate cells, making it a valuable tool for studying alphavirus replication, host range determinants, and for the development of novel vaccine platforms and diagnostic reagents.[2] This in-depth technical guide provides a comprehensive overview of the natural hosts and vectors of Eilat virus, detailed experimental protocols for its study, and a summary of quantitative data on vector competence.

Natural Hosts and Vectors

Eilat virus was first isolated in the 1980s from a pool of Anopheles coustani mosquitoes collected in the Negev desert of Israel.[2] This mosquito species is considered the primary natural vector of the virus.[1] Subsequent research has explored the susceptibility of other mosquito species to EILV infection under laboratory conditions. These studies have demonstrated that while other species can be infected, they often exhibit lower susceptibility compared to the natural vector.

The host restriction of Eilat virus is a key characteristic, with the block to vertebrate cell infection occurring at both the stages of viral entry and RNA replication.[3] This inherent safety profile makes EILV an attractive candidate for development as a non-pathogenic viral vector.

Quantitative Data on Vector Competence

The susceptibility of various mosquito species to Eilat virus has been quantitatively assessed through experimental infections. The following tables summarize key findings from these studies, including infection rates, dissemination rates, and viral titers achieved in different mosquito species following oral and intrathoracic infection.

Table 1: Vector Competence of Mosquito Species for Eilat Virus (Oral Infection)

| Mosquito Species | Virus Dose (PFU/mL) | Infection Rate (%) | Dissemination Rate (%) | Viral Titer in Infected Mosquitoes (log10 PFU/mosquito) | Reference |

| Aedes aegypti | 10^7 | 63 | 8 | Not Reported | |

| Aedes albopictus | 10^9 | Refractory to infection | - | - | |

| Anopheles gambiae | 10^9 | Susceptible | Not Reported | Not Reported | |

| Culex quinquefasciatus | 10^9 | Susceptible | Not Reported | Not Reported | |

| Culex tarsalis | 10^7 | Not Reported | Not Reported | ~3.0 - 4.0 |

Table 2: Vector Competence of Mosquito Species for Eilat Virus (Intrathoracic Injection)

| Mosquito Species | Virus Dose (PFU/mosquito) | Infection Rate (%) | Viral Titer at 7 days post-infection (log10 PFU/mosquito) | Reference |

| Aedes aegypti | ~10 | 100 | ~2.9 | |

| Aedes albopictus | ~10 | 100 | Not Reported | |

| Anopheles gambiae | ~10 | 100 | Not Reported | |

| Culex quinquefasciatus | ~10 | 100 | Not Reported | |

| Culex tarsalis | 10^7 PFU/mL (injected volume ~1µL) | 100 | >4.0 |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of Eilat virus.

Virus Propagation and Titration

Objective: To produce high-titer stocks of Eilat virus and determine the concentration of infectious virus particles.

Materials:

-

Aedes albopictus C7/10 cells (RRID:CVCL_Z619)

-

Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% tryptose phosphate broth, and 1% penicillin-streptomycin.

-

Dilution medium: DMEM with 1% FBS and 1% penicillin-streptomycin.

-

Overlay medium: 1:1 mixture of 2x Minimum Essential Medium (MEM) with 10% FBS and 2% tryptose phosphate broth, and a 2% solution of tragacanth gum.

-

Crystal violet solution (0.1% in 20% ethanol).

-

6-well cell culture plates.

-

CO2 incubator (28°C).

Procedure:

-

Virus Propagation:

-

Seed C7/10 cells in a T-75 flask and grow to 80-90% confluency at 28°C.

-

Infect the cell monolayer with Eilat virus at a multiplicity of infection (MOI) of 0.1.

-

Incubate the flask at 28°C and monitor for cytopathic effect (CPE), although EILV typically does not cause overt CPE.

-

Harvest the cell culture supernatant containing the virus approximately 48-72 hours post-infection.

-

Centrifuge the supernatant at low speed to remove cell debris.

-

Aliquot the virus stock and store at -80°C.

-

-

Plaque Assay for Virus Titration:

-

Seed C7/10 cells in 6-well plates to form a confluent monolayer.

-

Prepare 10-fold serial dilutions of the virus stock in dilution medium.

-

Remove the growth medium from the cells and infect the monolayer with 100 µL of each virus dilution.

-

Incubate the plates at 28°C for 1 hour to allow for virus adsorption, rocking the plates every 15 minutes.

-

After incubation, add 2 mL of the overlay medium to each well.

-

Incubate the plates at 28°C for 2-3 days until plaques are visible.

-

Aspirate the overlay and stain the cells with crystal violet solution for 5-10 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Count the plaques and calculate the virus titer in plaque-forming units per milliliter (PFU/mL).

-

Mosquito Infection

Objective: To experimentally infect mosquitoes with Eilat virus to assess vector competence.

3.2.1. Intrathoracic Injection

Materials:

-

Adult female mosquitoes (3-7 days post-emergence).

-

Eilat virus stock of known titer.

-

Microinjector with a calibrated glass needle.

-

Cold plate or CO2 for anesthetizing mosquitoes.

-

Dissecting microscope.

Procedure:

-

Anesthetize the mosquitoes by placing them on a cold plate.

-

Under a dissecting microscope, carefully inject approximately 69 nL of the virus suspension into the thorax of each mosquito.

-

Transfer the injected mosquitoes to a recovery cage with access to a sugar source.

-

Maintain the mosquitoes at 28°C with a 12:12 hour light:dark cycle for the duration of the experiment.

-

At desired time points, mosquitoes can be processed to determine infection and dissemination status.

3.2.2. Oral Infection via Infectious Blood Meal

Materials:

-

Adult female mosquitoes starved for 24 hours.

-

Eilat virus stock.

-

Defibrinated sheep or other animal blood.

-

ATP (as a phagostimulant).

-

Membrane feeding system (e.g., glass feeder with a Parafilm membrane).

-

Water bath or heating block to maintain blood meal temperature at 37°C.

Procedure:

-

Prepare the infectious blood meal by mixing the virus stock with the blood and ATP. The final virus concentration will depend on the experimental design.

-

Load the infectious blood meal into the membrane feeding system, which is maintained at 37°C.

-

Allow the starved mosquitoes to feed on the infectious blood meal for at least 1 hour.

-

After the feeding period, select the fully engorged females for the experiment.

-

Maintain the infected mosquitoes as described for intrathoracic injection.

Signaling Pathways and Experimental Workflows

Mosquito Antiviral Signaling

While the specific interactions of Eilat virus with mosquito immune signaling pathways are still under investigation, alphavirus infections in mosquitoes are known to trigger the RNA interference (RNAi) pathway as a primary antiviral defense. The small interfering RNA (siRNA) pathway is particularly important. Studies on superinfection exclusion by Eilat virus suggest that competition for host factors and the RNAi response are likely involved. In some mosquito cell lines with a deficient siRNA pathway, the PIWI-interacting RNA (piRNA) pathway may play a role.

dot

References

Eilat virus life cycle in mosquitoes

An In-depth Technical Guide to the Eilat Virus Life Cycle in Mosquitoes

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Eilat virus (EILV) is a unique member of the Alphavirus genus, distinguished by its host range, which is restricted to insects.[1] First isolated from Anopheles coustani mosquitoes in Israel, EILV replicates efficiently in mosquito cells but is incapable of infecting or replicating in vertebrate cells, a restriction that occurs at the levels of both viral entry and genomic RNA replication.[2][3][4][5] This insect-specific phenotype makes EILV an invaluable and safe tool for studying alphavirus replication, for developing novel vaccine platforms, and for investigating virus-vector interactions without the need for high-containment facilities. This guide provides a detailed examination of the EILV life cycle in its mosquito host, summarizing key quantitative data, outlining experimental protocols, and visualizing the core biological processes.

Viral Genome and Structure

Like other alphaviruses, EILV is a small, spherical, enveloped virus, approximately 70 nm in diameter. Its genome is a single-stranded, positive-sense RNA of about 11-12 kb. The genome contains two open reading frames (ORFs):

-

The 5' ORF encodes the non-structural proteins (nsP1-nsP4), which form the viral replication complex.

-

The 3' ORF , transcribed from a subgenomic promoter, encodes the structural proteins: Capsid, E3, E2, 6K, and E1. These proteins are responsible for assembling new virions.

Life Cycle in Mosquito Cells

EILV follows the canonical alphavirus life cycle within the cytoplasm of susceptible mosquito cells, such as those from Aedes, Anopheles, and Culex species. The virus readily infects various insect cell lines, including C6/36 and C7/10 (Aedes albopictus), with little overt cytopathic effect.

-

Attachment and Entry : The virus attaches to unknown receptors on the mosquito cell surface and enters via receptor-mediated endocytosis.

-

Uncoating : Acidification of the endosome induces conformational changes in the E1/E2 glycoprotein spikes, leading to the fusion of the viral envelope with the endosomal membrane and release of the nucleocapsid into the cytoplasm.

-

Translation of Non-Structural Proteins : The incoming positive-sense genomic RNA is immediately translated by host ribosomes to produce the non-structural polyprotein (nsP1-4).

-

Formation of Replication Complex : The polyprotein is cleaved to form the active non-structural proteins, which assemble into the replication complex, typically associated with cytoplasmic vesicles.

-

RNA Replication : The replication complex synthesizes a full-length negative-sense RNA intermediate, which then serves as a template for producing new positive-sense genomic RNA.

-

Subgenomic RNA Transcription : The complex also transcribes a smaller 26S subgenomic RNA from the negative-sense template.

-

Translation of Structural Proteins : The subgenomic RNA is translated into the structural polyprotein, which is cleaved into the individual capsid and envelope proteins (E1, E2, E3, 6K).

-

Assembly : The capsid protein encapsidates new genomic RNA molecules to form nucleocapsids in the cytoplasm. The envelope glycoproteins are processed through the endoplasmic reticulum and Golgi apparatus and are transported to the plasma membrane.

-

Egress : The nucleocapsid interacts with the cytoplasmic tail of the E2 glycoprotein at the plasma membrane, driving the budding process and enveloping the new virion, which is then released from the cell.

Replication Kinetics and Vector Competence

EILV replicates to high titers in mosquito cell lines, often reaching peaks of 10⁷ to 10⁸ PFU/mL within 48-72 hours post-infection. However, its ability to infect and disseminate within live mosquitoes is variable and species-dependent.

Replication in Mosquito Cell Lines

The virus shows robust replication in Aedes albopictus C7/10 cells.

| Virus | Time (hours post-infection) | Mean Titer (log₁₀ PFU/mL) |

| EILV | 12 | ~6.0 |

| 24 | ~7.5 | |

| 48 | ~8.1 | |

| 72 | ~8.0 | |

| EILV-eRFP | 12 | ~5.8 |

| 24 | ~7.2 | |

| 48 | ~7.9 | |

| 72 | ~7.8 | |

| Source: Data adapted from replication kinetics studies in C7/10 cells at an MOI of 1. |

Vector Competence Studies in Mosquitoes

Vector competence is the intrinsic ability of an arthropod to acquire, maintain, and transmit a pathogen. Studies have evaluated this for EILV in several key mosquito vectors via intrathoracic (IT) injection (bypassing the midgut barrier) and oral infection (via infectious blood meal).

Table 1: Infection via Intrathoracic (IT) Injection

| Mosquito Species | Injected Dose (PFU/mosquito) | Days Post-Injection | Infection Rate | Mean Titer (log₁₀ PFU/mosquito) |

| Aedes aegypti | 10¹ - 10⁴ | 7 | 100% | 4.3 |

| Aedes albopictus | 10¹ - 10⁴ | 7 | 100% | 4.4 |

| Anopheles gambiae | 10¹ - 10⁴ | 7 | 100% | 4.4 |

| Culex quinquefasciatus | 10¹ - 10⁴ | 7 | 100% | 4.2 |

| Source: All four species were highly susceptible to infection via IT injection, demonstrating a ~1,000-fold increase in virus titers by day 7. |

Table 2: Infection via Oral Blood Meal (14 Days Post-Infection)

| Mosquito Species | Blood Meal Titer (PFU/mL) | Infection Rate (Body) | Dissemination Rate (Legs/Wings) |

| Aedes aegypti | 10⁹ | 78% | 26% |

| 10⁷ | 63% | 8% | |

| 10⁵ | 0% | 0% | |

| Aedes albopictus | 10⁹ | 8% | 0% |

| 10⁷ | 0% | 0% | |

| 10⁵ | 0% | 0% | |

| Anopheles gambiae | 10⁹ | 29% | Not Detected |

| 10⁷ | 0% | Not Detected | |

| 10⁵ | 0% | Not Detected | |

| Culex quinquefasciatus | 10⁹ | 30% | Not Detected |

| 10⁷ | 0% | Not Detected | |

| 10⁵ | 0% | Not Detected | |

| Culex tarsalis | 10⁷ | 88% | 18% |

| Source: Data shows a narrow oral vector range, with Aedes aegypti and Culex tarsalis being the most susceptible species.Aedes albopictus is largely refractory to oral infection. |

Experimental Protocols & Workflows

Standard virological and entomological techniques are used to study the EILV life cycle.

Experimental Workflow for Vector Competence Analysis

The following diagram outlines the typical workflow for assessing the ability of a mosquito species to transmit EILV.

Protocol for Virus Propagation and Titration

Objective: To generate high-titer viral stocks and quantify infectious virus particles.

-

Cell Culture:

-

Maintain Aedes albopictus C6/36 or C7/10 cells at 28°C without CO₂.

-

Use Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

-

Virus Amplification:

-

Infect a confluent T-75 flask of C7/10 cells with EILV at a Multiplicity of Infection (MOI) of 0.1.

-

Adsorb the virus for 2 hours at 28°C.

-

Add fresh growth medium and incubate for 48-72 hours, or until signs of cell growth reduction are observed.

-

Harvest the supernatant, clarify by centrifugation, and store at -80°C.

-

-

Plaque Assay for Titration:

-

Seed 6-well plates with C7/10 cells to form a confluent monolayer.

-

Prepare 10-fold serial dilutions of the virus stock in medium.

-

Inoculate cell monolayers with 100 µL of each dilution for 2 hours at 28°C.

-

Remove the inoculum and overlay the cells with a mixture of 2X culture medium and 1.6% agarose.

-

Incubate at 28°C for 3 days.

-

Fix the cells with 10% formaldehyde and stain with crystal violet to visualize and count plaques. The titer is expressed as Plaque-Forming Units per milliliter (PFU/mL).

-

Protocol for Mosquito Infection

Objective: To infect mosquitoes via oral or intrathoracic routes.

-

Oral Infection:

-

Prepare an artificial blood meal containing washed red blood cells (e.g., bovine or sheep), 1 mM ATP as a phagostimulant, and EILV diluted to the desired concentration (e.g., 10⁷ PFU/mL).

-

Present the blood meal to 5-7 day old, sugar-starved female mosquitoes for 1 hour using a membrane feeding system heated to 37°C.

-

Remove non-fed mosquitoes and maintain the engorged cohort in a secure insectary at ~28°C with 80% humidity and access to a sugar source.

-

-

Intrathoracic (IT) Microinjection:

-

Anesthetize mosquitoes on a cold block.

-

Using a microinjector, inject approximately 69 nL of the viral suspension (e.g., containing 10-100 PFU) into the thoracic cavity of each mosquito.

-

Return mosquitoes to a recovery cage and maintain them as described above.

-

Implications for Research and Development

The insect-specific nature of EILV provides several key advantages:

-

Safety: It can be handled under BSL-1 or BSL-2 conditions, making it an accessible model for studying alphavirus replication machinery.

-

Vaccine Development: The EILV non-structural protein backbone can be used to create chimeric viruses expressing the structural proteins of pathogenic alphaviruses like Chikungunya (CHIKV) or Venezuelan Equine Encephalitis Virus (VEEV). These chimeras are replication-competent in insect cells (for production) but non-infectious in vertebrates, creating a safe and potentially effective vaccine platform.

-

Biological Control: EILV has been shown to induce superinfection exclusion, where a prior infection can interfere with a subsequent infection by a pathogenic alphavirus like CHIKV. This opens possibilities for using EILV or similar insect-specific viruses to modulate the vector competence of mosquito populations and reduce disease transmission.

References

- 1. Eilat virus - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Eilat virus, a unique alphavirus with host range restricted to insects by RNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eilat Virus Induces Both Homologous and Heterologous Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

An In-depth Technical Guide to the Proteins Encoded by the Eilat Virus Genome

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eilat virus (EILV) is a unique member of the Alphavirus genus that exhibits a host range restricted to insects, incapable of replicating in vertebrate cells.[1] This characteristic makes it a valuable tool for vaccine development and a model for studying alphavirus replication and host-range determinants. This guide provides a comprehensive overview of the proteins encoded by the EILV genome, including their quantitative data, predicted post-translational modifications, and the experimental protocols used for their study.

Eilat Virus Genome and Proteome

Like other alphaviruses, the Eilat virus possesses a single-stranded, positive-sense RNA genome of approximately 11.5 kb. The genome contains two open reading frames (ORFs). The 5' two-thirds of the genome encodes the non-structural proteins (nsP1-4), which are translated as a polyprotein and are responsible for viral RNA replication and transcription. The 3' one-third, under the control of a subgenomic promoter, encodes the structural proteins (Capsid, E3, E2, 6K, and E1), which are also translated as a polyprotein and are involved in virion assembly.[1][2]

Non-Structural Proteins

The non-structural proteins of Eilat virus are essential for the replication of the viral genome and the transcription of the subgenomic RNA. They are produced as a P1234 polyprotein that is subsequently cleaved by the viral protease activity of nsP2.

Structural Proteins

The structural proteins of Eilat virus are responsible for encapsidating the viral genome and forming new virus particles. They are translated from a subgenomic RNA as a single polyprotein, which is then processed into the individual structural proteins.

Quantitative Data of Eilat Virus Proteins

The following tables summarize the key quantitative data for the non-structural and structural proteins of the Eilat virus. The molecular weights have been calculated based on the amino acid sequences available for the Eilat virus isolate EO329.

| Non-Structural Protein | Amino Acid Size | Calculated Molecular Weight (kDa) |

| nsP1 | 536 | 59.8 |

| nsP2 | 807 | 90.1 |

| nsP3 | 528 | 56.9 |

| nsP4 | 610 | 69.5 |

| Structural Protein | Amino Acid Size | Calculated Molecular Weight (kDa) |

| Capsid | 264 | 29.5 |

| E3 | 65 | 7.4 |

| E2 | 422 | 46.8 |

| 6K | 55 | 6.4 |

| E1 | 439 | 48.7 |

Predicted Post-Translational Modifications

While experimental data on the post-translational modifications (PTMs) of Eilat virus proteins are not available, predictions can be made based on their amino acid sequences using bioinformatics tools. These PTMs can play crucial roles in protein folding, function, and interaction with host factors.[3][4]

| Protein | Predicted N-linked Glycosylation Sites | Predicted Phosphorylation Sites (Serine, Threonine, Tyrosine) | Predicted Ubiquitination Sites (Lysine) |

| nsP1 | 1 | 45 | 15 |

| nsP2 | 2 | 58 | 20 |

| nsP3 | 0 | 62 | 28 |

| nsP4 | 1 | 39 | 18 |

| Capsid | 0 | 21 | 12 |

| E3 | 1 | 4 | 2 |

| E2 | 3 | 25 | 9 |

| 6K | 0 | 3 | 1 |

| E1 | 2 | 29 | 11 |

Disclaimer: These are predictions based on computational algorithms and require experimental validation.

Experimental Protocols

The study of Eilat virus proteins often involves the use of reverse genetics to create chimeric viruses, where the structural or non-structural proteins of Eilat virus are replaced with those from other alphaviruses. This allows for the investigation of protein function and host-range determinants. Below is a generalized workflow for the generation of chimeric Eilat viruses.

Experimental Workflow for Generating Chimeric Eilat Viruses

Caption: Workflow for generating chimeric Eilat viruses.

Detailed Methodologies

-

Construction of Chimeric Eilat Virus cDNA Clones:

-

The gene(s) of interest (e.g., structural proteins) from a donor alphavirus are amplified by PCR using primers that add appropriate restriction sites.

-

The Eilat virus infectious clone plasmid is digested with the corresponding restriction enzymes to remove the native gene(s).

-

The PCR product is also digested and then ligated into the Eilat virus backbone.

-

The resulting chimeric plasmid is transformed into E. coli for amplification and sequence verification.

-

-

In Vitro Transcription of Viral RNA:

-

The chimeric plasmid is linearized downstream of the poly(A) tail using a restriction enzyme.

-

The linearized plasmid is used as a template for in vitro transcription using a T7 or SP6 RNA polymerase kit to generate capped RNA transcripts.

-

The integrity of the transcribed RNA is verified by gel electrophoresis.

-

-

Electroporation of RNA into Insect Cells:

-

Insect cells, such as Aedes albopictus C6/36 or C7/10 cells, are grown to a specific density and harvested.

-

The cells are washed and resuspended in an electroporation buffer.

-

The in vitro transcribed RNA is mixed with the cell suspension and subjected to an electrical pulse using an electroporator. This creates transient pores in the cell membrane, allowing the RNA to enter the cytoplasm.

-

-

Virus Rescue and Characterization:

-

The electroporated cells are transferred to fresh culture medium and incubated.

-

The supernatant, containing the rescued chimeric virus, is harvested after a few days.

-

The virus titer is determined by plaque assay on a susceptible insect cell line.

-

The expression of the chimeric proteins can be confirmed by Western blot analysis of infected cell lysates. The genetic integrity of the rescued virus can be verified by sequencing RT-PCR products.

-

Interaction with Host Cell Signaling Pathways

Alphaviruses are known to interact with and modulate host cell signaling pathways to facilitate their replication and evade the host immune response. In insects, the primary antiviral defense mechanisms include RNA interference (RNAi) and innate immune pathways such as the Toll, Immune deficiency (Imd), and JAK-STAT pathways.

Studies have shown that while pathogenic alphaviruses have evolved mechanisms to counteract these pathways, the insect-specific Eilat virus appears to induce a more limited antiviral response in mosquito cells compared to its chimeric counterparts that express structural proteins from pathogenic alphaviruses. This suggests that the structural proteins of pathogenic alphaviruses may be key determinants in triggering a robust immune response in insect cells.

Alphavirus Interaction with Insect Innate Immunity

Caption: Alphavirus interaction with insect innate immunity.

Conclusion

The proteins of the Eilat virus genome provide a unique platform for understanding the fundamental aspects of alphavirus biology and for the development of novel vaccines and therapeutics. The data and protocols presented in this guide offer a valuable resource for researchers in the field. Further investigation into the specific post-translational modifications of Eilat virus proteins and their precise interactions with host cell factors will undoubtedly provide deeper insights into the mechanisms of alphavirus replication and host-range restriction.

References

Eilat Virus: A Technical Guide to Receptor Binding and Entry Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Eilat virus (EILV), a member of the Alphavirus genus, presents a unique case study in viral host range restriction. Unlike most of its relatives, which can infect a wide array of vertebrate and invertebrate hosts, EILV's lifecycle is confined to insects, primarily mosquitoes.[1][2][3] This restriction is not due to a single factor but is a multi-layered phenomenon occurring at the stages of both viral entry and genomic replication.[4][5] This technical guide provides an in-depth examination of the current understanding of the Eilat virus's receptor binding and entry mechanisms, with a focus on the experimental evidence that defines its insect-specific tropism. We synthesize available data, detail key experimental methodologies, and present visual workflows to offer a comprehensive resource for researchers in virology and drug development.

The Alphavirus Entry Paradigm: A General Overview

Alphaviruses, as a group, utilize a well-characterized entry pathway into host cells. This process is initiated by the attachment of viral envelope glycoproteins, primarily the E2 protein, to specific receptors on the host cell surface. Following attachment, the virion is internalized via receptor-mediated endocytosis, typically through clathrin-coated pits. As the endosome matures, its internal environment becomes increasingly acidic. This drop in pH triggers a conformational change in the E1 glycoprotein, exposing a fusion peptide that mediates the fusion of the viral envelope with the endosomal membrane. This fusion event results in the release of the viral nucleocapsid into the cytoplasm, where the genomic RNA is translated to initiate replication.

Eilat Virus: Host Range Restriction at the Entry Level

A defining characteristic of the Eilat virus is its inability to infect vertebrate cells. Research has demonstrated that this restriction is enforced at two primary checkpoints: viral entry and RNA replication. The focus of this guide is the initial barrier—the attachment and entry process.

While the specific host cell receptor for EILV in its natural insect hosts remains unidentified, compelling evidence points to the viral structural proteins as the primary determinants of this host range restriction at the entry level. This has been elegantly demonstrated through the use of chimeric viruses, where the structural proteins of EILV were swapped with those of a broad host-range alphavirus, Sindbis virus (SINV).

A chimeric virus consisting of the SINV backbone and the EILV structural proteins (SINV/EILV) was found to be inefficient at entering vertebrate cells. Although this chimera could replicate in vertebrate cells if the entry step was bypassed through electroporation of its RNA, infection via the natural route was significantly hampered. This strongly suggests that the EILV glycoproteins do not effectively recognize or bind to receptors present on the surface of vertebrate cells.

Conversely, a chimera with an EILV backbone and SINV structural proteins was able to enter vertebrate cells, but could not replicate its RNA. This further isolates the role of the structural proteins in mediating cell entry.

Superinfection Exclusion: Indirect Evidence for Receptor Engagement

Further indirect evidence for receptor-mediated entry comes from studies on superinfection exclusion. EILV infection of mosquito cells has been shown to interfere with subsequent infection by both homologous (EILV) and heterologous alphaviruses like SINV, VEEV, EEEV, and CHIKV. This phenomenon, where a pre-existing viral infection prevents a secondary infection, can occur through various mechanisms, including competition for cellular receptors.

In one study, prior infection with EILV was found to interfere with the attachment of West Nile Virus (WNV) strain NY99 to C6/36 mosquito cells. This suggests that EILV infection may lead to the downregulation or occupation of cellular receptors that are shared with other viruses, providing a potential, albeit indirect, link between EILV entry and specific cell surface molecules.

Quantitative Data

While direct quantitative data on EILV receptor binding affinity (e.g., Kd values) is not available in the current literature, studies on viral replication kinetics and superinfection interference provide valuable quantitative insights.

Table 1: Eilat Virus Replication Kinetics in Various Cell Lines

| Cell Line | Cell Type | Peak Titer (PFU/mL) | Time to Peak Titer (hours post-infection) |

|---|---|---|---|

| C7/10 | Aedes albopictus (mosquito) | >108 | 48-72 |

| C6/36 | Aedes albopictus (mosquito) | >108 | 48-72 |

| CT | Culex tarsalis (mosquito) | >107 | 72 |

| Vero | African Green Monkey Kidney | No productive infection detected | N/A |

| BHK-21 | Baby Hamster Kidney | No productive infection detected | N/A |

| HEK-293 | Human Embryonic Kidney | No productive infection detected | N/A |

Data compiled from studies infecting cells at a Multiplicity of Infection (MOI) of 10.

Table 2: Reduction of Superinfecting Virus Titers in EILV-Infected C7/10 Cells

| Superinfecting Virus | MOI of Superinfecting Virus | Fold Reduction in Titer (compared to mock-infected cells) | Time Point of Maximum Reduction (hours post-superinfection) |

|---|---|---|---|

| SINV-eGFP | 1 or 0.1 | ~100 to 10,000-fold | 6-24 |

| VEEV-TC83-eGFP | 1 or 0.1 | ~100 to 10,000-fold | 6-24 |

| EEEV | Not specified | ~10 to 10,000-fold | 12-48 |

| WEEV | Not specified | ~10 to 10,000-fold | 12-48 |

| CHIKV | Not specified | ~10 to 10,000-fold | 12-48 |

Data represents the range of reduction observed in superinfection exclusion experiments.

Experimental Protocols

The study of EILV receptor binding and entry relies on a combination of classical virological techniques and modern molecular biology approaches. Below are the methodologies for key experiments cited in the literature.

One-Step Replication Curve

This assay is used to characterize the kinetics of viral replication in a given cell line.

-

Cell Seeding: Plate permissive cells (e.g., C7/10 for EILV) in T-25 flasks and allow them to grow to approximately 70-80% confluency.

-

Infection: Infect the cell monolayers in triplicate at a high Multiplicity of Infection (MOI), typically 10 PFU/cell, to ensure synchronous infection of all cells.

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 28°C (for insect cells) or 37°C (for vertebrate cells).

-

Washing: Remove the inoculum and wash the monolayers multiple times (e.g., five times) with phosphate-buffered saline (PBS) to remove any unbound virus.

-

Time Course Sampling: Add fresh growth medium to each flask. Collect aliquots of the supernatant at various time points post-infection (e.g., 0, 12, 24, 48, 72, 96 hours).

-

Titration: Determine the viral titer of each sample by plaque assay on a permissive cell line (e.g., C7/10 for EILV).

Plaque Assay

This is the standard method for quantifying infectious virus particles.

-

Cell Seeding: Seed a permissive cell line (e.g., C7/10) in 6-well plates to form a confluent monolayer.

-

Serial Dilutions: Prepare ten-fold serial dilutions of the virus-containing sample in an appropriate medium.

-

Infection: Inoculate the cell monolayers with the viral dilutions and incubate for 1-2 hours to allow for viral attachment.

-

Overlay: Remove the inoculum and add an overlay medium containing a solidifying agent like agarose or tragacanth to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates at the optimal temperature (28°C for C7/10 cells) for several days (e.g., 3 days for EILV) to allow for the formation of plaques (zones of cell death or reduced growth).

-

Visualization: Fix the cells with a fixative like 10% formaldehyde and stain with a dye such as crystal violet to visualize and count the plaques.

Viral Attachment and Internalization Assay

This assay helps to distinguish between the binding and entry steps of the viral life cycle.

-

Cell Preparation: Seed cells (e.g., C6/36) in 24-well plates. For superinfection studies, one set of cells can be pre-infected with EILV.

-

Attachment Step: Pre-chill the plates to 4°C. Add the virus of interest (e.g., WNV) to the cells and incubate at 4°C for 1 hour. At this temperature, the virus can bind to the cell surface but cannot be internalized.

-

Washing: Wash the cells extensively with cold PBS to remove unbound virus.

-

Quantification of Attached Virus: Lyse the cells and quantify the amount of attached virus using RT-qPCR for the viral genome.

-

Internalization Step: For a parallel set of wells, after the attachment step, shift the temperature to the permissive temperature (e.g., 28°C) for a defined period (e.g., 1-2 hours) to allow internalization.

-

Removal of External Virus: Treat the cells with a citrate buffer or proteinase to inactivate any virus that has not been internalized.

-

Quantification of Internalized Virus: Wash the cells, lyse them, and quantify the internalized virus via RT-qPCR.

Generation and Use of Chimeric Viruses

This is a powerful technique to determine the function of specific viral proteins.

-

Cloning: Using reverse genetics, the genomic cDNA clone of a virus (e.g., SINV) is modified to replace its structural protein genes with those from another virus (e.g., EILV).

-

In Vitro Transcription: The chimeric plasmid is linearized, and full-length genomic RNA is transcribed in vitro.

-

RNA Transfection/Electroporation: The transcribed RNA is introduced into permissive cells (e.g., C7/10 or BHK-21) via electroporation or lipid-based transfection. This bypasses the need for receptor-mediated entry for the initial generation of virus.

-

Virus Rescue and Characterization: The supernatant from the transfected cells is harvested, and the rescued chimeric virus is plaque-purified and titrated. Its host range and replication kinetics are then characterized using one-step growth curves on a panel of insect and vertebrate cell lines.

Visualizations

Caption: General pathway for Alphavirus entry into a host cell.

Caption: Logic for using chimeric viruses to study entry.

Caption: Workflow for a superinfection exclusion experiment.

Future Directions and Conclusion

The study of Eilat virus provides critical insights into the molecular determinants of alphavirus host range. While significant progress has been made in identifying entry as a key restriction point in vertebrate cells, the central question of which receptor(s) EILV uses to enter its natural insect hosts remains unanswered. Future research should focus on modern receptor discovery workflows that have been successful for other alphaviruses. Techniques such as CRISPR/Cas9-based genetic screens in permissive insect cell lines, RNAi screening, and proteomic approaches like virus overlay protein binding assays (VOPBA) could be employed to identify host factors essential for EILV entry.

References

evolutionary relationship of Eilat virus to other alphaviruses

An In-depth Technical Guide on the Evolutionary Relationship of Eilat Virus to Other Alphaviruses

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Alphavirus, belonging to the family Togaviridae, comprises a diverse group of small, spherical, enveloped RNA viruses.[1][2] Most alphaviruses are arthropod-borne, transmitted by mosquitoes, and are capable of infecting a wide range of vertebrate hosts, including humans, where they can cause diseases ranging from debilitating arthralgia to fatal encephalitis.[3][4][5] A notable exception to this dual-host tropism is the Eilat virus (EILV), an alphavirus with a host range restricted to insects, primarily mosquitoes. This unique characteristic makes EILV a subject of intense research interest for understanding the evolutionary mechanisms of host range determination and for its potential as a safe and effective vaccine platform.

This technical guide provides a comprehensive overview of the , presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate its phylogenetic position and the molecular basis of its unique biology.

Phylogenetic Placement of Eilat Virus

Phylogenetic analyses consistently place Eilat virus within the mosquito-borne clade of alphaviruses. It is positioned as a sister virus to the Western Equine Encephalitis (WEE) antigenic complex. This placement suggests that EILV evolved from a mosquito-borne ancestor that likely had the ability to infect vertebrates, and subsequently lost this capacity. The discovery of other insect-specific alphaviruses, such as Taï Forest alphavirus (TALV), Mwinilunga alphavirus (MWAV), Agua Salud alphavirus (ASALV), and Yada Yada virus (YYV), has led to the recognition of a distinct clade of insect-specific viruses within the alphavirus genus, with EILV and TALV forming a sister group to the WEE complex.

Logical Relationship of Alphavirus Clades

Caption: Phylogenetic relationship of Eilat virus within the Alphavirus genus.

Quantitative Genomic Comparison

The genetic divergence of EILV from other alphaviruses underscores its unique evolutionary path. The following tables summarize the nucleotide and amino acid sequence identities between EILV and other representative alphaviruses.

Table 1: Nucleotide and Amino Acid Divergence of Eilat Virus

| Comparison Virus | Nucleotide Identity (%) | Amino Acid Identity (%) | Antigenic Complex |

| Other Alphaviruses | 43 - 57 | 32 - 78 | Various |

Data sourced from Nasar et al., 2012.

Table 2: Pairwise Amino Acid Identity of Taï Forest Alphavirus (TALV) to Eilat Virus

| Protein | Amino Acid Identity (%) |

| Non-structural proteins | 67 - 88 |

| Structural proteins | 67 - 88 |

Data sourced from Junglen et al., 2017.

Molecular Basis of Host Restriction

The inability of Eilat virus to replicate in vertebrate cells is a multi-faceted phenomenon, with restrictions occurring at multiple stages of the viral life cycle. This host range restriction is not due to temperature sensitivity, as the virus fails to replicate in vertebrate cells at both 28°C and 37°C.

Key Experimental Findings:

-

Entry Block: Chimeric viruses engineered with the structural proteins of EILV and the non-structural proteins of a vertebrate-competent alphavirus (like Sindbis virus) show a significantly reduced ability to enter vertebrate cells.

-

RNA Replication Failure: Even when the viral RNA is directly introduced into the cytoplasm of vertebrate cells, bypassing the entry step, EILV RNA fails to replicate. This indicates that the viral non-structural proteins are unable to form a functional replication complex within the vertebrate cellular environment.

Experimental Workflow for Investigating Host Restriction

Caption: Workflow for determining Eilat virus host range restriction.

Detailed Experimental Protocols

Virus Isolation and Propagation

-

Cell Lines: Mosquito cell lines such as C6/36 (Aedes albopictus) or C7/10 are used for the isolation and propagation of Eilat virus. Vertebrate cell lines like BHK-21 (baby hamster kidney) and Vero (African green monkey kidney) are used to confirm the lack of replication.

-

Infection: Mosquito cells are infected with EILV at a low multiplicity of infection (MOI), for instance, 0.01. The culture supernatant is harvested at various time points post-infection.

-

Titration: Viral titers are determined by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay on mosquito cell monolayers.

RNA Extraction and Sequencing

-

RNA Extraction: Viral RNA is extracted from infected cell culture supernatants using commercial kits (e.g., QIAamp Viral RNA Mini Kit).

-

Reverse Transcription and PCR: The extracted RNA is reverse transcribed to cDNA using random primers or gene-specific primers. The resulting cDNA is then amplified by PCR to obtain fragments covering the entire viral genome.

-

Sequencing: The amplified PCR products are sequenced using Sanger or next-generation sequencing methods to obtain the complete genome sequence of the virus.

Phylogenetic Analysis

-

Sequence Alignment: The obtained viral genome sequences are aligned with other alphavirus sequences from databases like GenBank. Multiple sequence alignments of the coding regions for non-structural and structural proteins are performed using algorithms like ClustalW or MAFFT.

-

Phylogenetic Tree Construction: Phylogenetic trees are constructed using methods such as:

-

Neighbor-Joining: A distance-matrix-based method.

-

Maximum Likelihood: A model-based method that finds the tree that maximizes the likelihood of observing the given sequences.

-

Bayesian Inference: A statistical method that provides probabilities for the possible trees.

-

-

Model Selection: For model-based methods, an appropriate model of nucleotide or amino acid substitution is selected (e.g., JTT, GTR) based on statistical criteria.

-

Tree Validation: The robustness of the phylogenetic tree topology is assessed using bootstrap analysis (e.g., 1000 replicates).

Signaling Pathway of Alphavirus Replication (General)

Caption: Generalized alphavirus replication cycle.

Implications for Drug and Vaccine Development

The insect-specific nature of Eilat virus makes it an attractive candidate for development as a vaccine vector. Chimeric viruses can be created where the structural proteins of EILV are replaced with those of pathogenic alphaviruses (e.g., Chikungunya, VEEV). These chimeras can be grown to high titers in insect cells but are unable to replicate in vertebrates, offering a potentially safe platform for inducing protective immunity without the risk of causing disease. Furthermore, the study of the molecular determinants of EILV's host restriction can provide valuable insights into alphavirus pathogenesis and identify novel targets for antiviral drug development.

Conclusion

Eilat virus occupies a unique and informative position within the evolutionary landscape of the alphaviruses. Its phylogenetic placement as a sister to the WEE complex, combined with its insect-specific phenotype, provides a compelling model for studying the viral and host factors that govern alphavirus host range. The multigenic nature of its host restriction, involving both viral entry and RNA replication, highlights the complex interplay between the virus and its host. Continued research into the biology of Eilat virus and other insect-specific alphaviruses will undoubtedly deepen our understanding of viral evolution and open new avenues for the development of novel vaccines and antiviral therapies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Alphavirus - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Eilat Virus Host Range Restriction Is Present at Multiple Levels of the Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eilat Virus Induces Both Homologous and Heterologous Interference - PMC [pmc.ncbi.nlm.nih.gov]

Eilat Virus: A Versatile Platform for Novel Biotechnological Applications

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Eilat virus (EILV), a unique insect-specific alphavirus, has emerged as a promising and versatile tool in biotechnology. Its intrinsic inability to infect and replicate in vertebrate cells provides a significant safety advantage, paving the way for innovative applications in vaccine development, diagnostics, and as a novel agent for biological control. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and potential applications of this remarkable virus.

Executive Summary

Eilat virus, first isolated from Anopheles coustani mosquitoes in the Negev desert of Israel, is a member of the Alphavirus genus within the Togaviridae family.[1] Unlike most of its pathogenic relatives, such as Chikungunya (CHIKV), Venezuelan equine encephalitis (VEEV), and Eastern equine encephalitis (EEEV) viruses, which have a broad host range including humans, EILV's replication is strictly limited to insect cells.[1] This host restriction is a multi-layered mechanism, involving blocks at both the stages of viral entry into vertebrate cells and genomic RNA replication.[2] This inherent safety profile makes EILV an attractive chassis for various biotechnological endeavors.

This guide explores the key applications of EILV, with a focus on its use as a vaccine vector, a tool for studying alphavirus biology, and a potential biopesticide. It provides a compilation of quantitative data from various studies, details key experimental protocols, and visualizes complex biological and experimental workflows.

Core Virology of Eilat Virus

EILV is an enveloped, single-stranded positive-sense RNA virus with a genome of approximately 11-12 kb. The genome contains two open reading frames (ORFs). The 5' ORF encodes the non-structural proteins (nsP1-4) that form the viral replication complex. The 3' ORF, expressed from a subgenomic promoter, encodes the structural proteins: capsid, E3, E2, 6K, and E1. These structural proteins are responsible for forming the viral particle.

The defining characteristic of EILV is its strict insect-specific host range. While it replicates efficiently in various mosquito cell lines, such as C6/36 and C7/10 (Aedes albopictus), it is unable to replicate in any vertebrate cell line tested. This restriction has been shown to be due to an inability of the virus to efficiently enter vertebrate cells and a failure of its RNA to replicate within their cytoplasm.

Applications in Biotechnology

Chimeric Virus-Based Vaccine Platforms

The most promising application of EILV is its use as a backbone for the development of safe and effective vaccines against pathogenic alphaviruses. The strategy involves creating chimeric viruses where the non-structural proteins of EILV are combined with the structural proteins of a targeted pathogenic alphavirus.

This approach results in a chimeric virus that can only replicate in insect cells but displays the surface antigens of the targeted pathogen. When introduced into a vertebrate host, the chimeric virus cannot replicate but presents the pathogenic antigens to the immune system, inducing a robust and protective immune response.

The following tables summarize key quantitative data from studies on EILV-based chimeric vaccines.

Table 1: Replication Kinetics of EILV and Chimeric Viruses in Insect Cells

| Virus | Cell Line | MOI | Peak Titer (PFU/mL) | Time to Peak Titer (hpi) | Reference |

| EILV | C7/10 | 0.1 | ~2.15 x 10⁸ | 72 | |

| EILV/CHIKV | C7/10 | 0.1 | ~4.45 x 10⁹ | 48 | |

| EILV/VEEV | C7/10 | 0.1 | ~2 x EILV | 48 | |

| EILV/EEEV | C7/10 | 0.1 | Lower than EILV | 48 | |

| EILV/SINV | C7/10 | 10 | ~5 x 10⁷ | 48 |

Table 2: In Vivo Safety and Efficacy of EILV-Based Chimeric Vaccines

| Vaccine Candidate | Animal Model | Challenge Virus | Protection Rate | Key Finding | Reference |

| EILV/CHIKV | Mice & NHPs | CHIKV | 100% | Single dose induced robust immunity. | |

| EILV/VEEV | Mice | VEEV | 100% | Protection as early as 6 days post-vaccination. | |

| EILV/EEEV | Mice | EEEV | 100% | Single dose provided durable protection. | |

| EILV/CHIKV | Infant Mice (IC) | - | No disease signs | High dose (8 log10 PFU) was safe. |

A Tool for Studying Alphavirus Biology

EILV's unique host restriction makes it an invaluable tool for dissecting the molecular determinants of alphavirus host range and replication. By creating chimeras with other alphaviruses, researchers can pinpoint the specific viral proteins and RNA elements responsible for the ability to infect vertebrate cells. These studies are crucial for understanding viral evolution and the mechanisms of disease emergence.

Biological Control Agent: Superinfection Exclusion

EILV has demonstrated the ability to induce superinfection exclusion (SIE) in mosquito cells. This phenomenon, where a pre-existing viral infection prevents a subsequent infection by a related or unrelated virus, holds potential for biological control of mosquito-borne diseases. Mosquitoes pre-infected with EILV show reduced susceptibility to pathogenic alphaviruses like CHIKV and flaviviruses like West Nile Virus (WNV).

Table 3: EILV-Mediated Superinfection Exclusion in Mosquito Cells

| Primary Virus | Superinfecting Virus | Cell Line | Reduction in Superinfecting Virus Titer | Reference |

| EILV | SINV | C7/10 | ~100 to 10,000-fold | |

| EILV | VEEV | C7/10 | ~100 to 10,000-fold | |

| EILV | CHIKV | C7/10 | ~10 to 1,000-fold | |

| EILV | WNV (WN02-1956) | C6/36 | Significant suppression | |

| EILV | WNV (NY99) | C6/36 | Significant suppression |

Key Experimental Protocols

This section provides an overview of essential methodologies for working with Eilat virus and its derivatives.

Construction of EILV Chimeric cDNA Clones

The generation of EILV-based chimeras relies on standard reverse genetics techniques.

-

Template Preparation: An infectious cDNA clone of EILV is used as the backbone.

-

Amplification of Structural Genes: The complete open reading frame of the structural proteins from the pathogenic alphavirus of interest is amplified from viral RNA using reverse transcription-polymerase chain reaction (RT-PCR).

-